molecular formula C16H12ClN3O B6418964 3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1197833-37-6

3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Cat. No.: B6418964
CAS No.: 1197833-37-6
M. Wt: 297.74 g/mol
InChI Key: SWZQGQUCNHVSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a chemical compound that features a benzamide core substituted with a chloro group and a pyrazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the pyrazole ring, a common pharmacophore, suggests potential biological activities.

Future Directions

Given the wide range of applications and biological activities of pyrazole compounds, future research will likely continue to explore new synthetic techniques, biological activities, and applications of these compounds .

Mechanism of Action

Target of Action

Similar compounds have been found to interact withAndrogen Receptors (AR) . The AR plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.

Mode of Action

It is suggested that it may interact with its targets through hydrogen bonding and pi-pi interactions . These interactions can lead to changes in the conformation of the target protein, potentially altering its function.

Biochemical Pathways

Compounds that target ar are known to affectcellular proliferation and differentiation .

Result of Action

Similar compounds have been found to inhibit the function of their target proteins, leading to changes in cellular proliferation and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reaction to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is unique due to the specific positioning of the chloro and pyrazole groups, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and application development .

Properties

IUPAC Name

3-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-13-3-1-2-12(10-13)16(21)19-14-6-4-11(5-7-14)15-8-9-18-20-15/h1-10H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZQGQUCNHVSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.